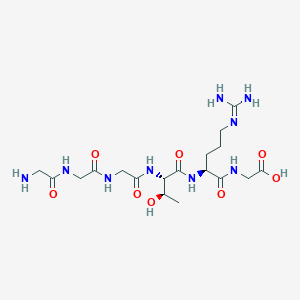![molecular formula C15H26N2O4Si B15159463 N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide CAS No. 706816-80-0](/img/structure/B15159463.png)
N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide: is an organosilane compound that features a pyridine ring attached to a propyl chain, which is further bonded to a triethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 3-aminopropyltriethoxysilane. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are useful in forming cross-linked networks in materials.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization[][2].
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under controlled conditions to functionalize the pyridine ring[][2].
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Functionalized pyridine derivatives[][2].
Scientific Research Applications
Chemistry:
Surface Modification: Used to modify the surface properties of materials like silica, enhancing their compatibility with organic polymers.
Catalysis: Acts as a ligand in the preparation of catalysts for various organic reactions.
Biology:
Bioconjugation: Utilized in the conjugation of biomolecules to surfaces, aiding in the development of biosensors and diagnostic tools.
Medicine:
Drug Delivery:
Industry:
Mechanism of Action
The mechanism by which N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide exerts its effects is primarily through its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is crucial in surface modification and the formation of cross-linked networks. The pyridine ring can interact with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Comparison:
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a pyridine ring, making it more suitable for applications requiring multiple amine functionalities .
- 3-(Triethoxysilyl)propylamine: Lacks the pyridine ring, which limits its use in coordination chemistry compared to N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide .
- N-[3-(Trimethoxysilyl)propyl]aniline: Contains an aniline group, which provides different reactivity and applications in polymer chemistry .
Properties
CAS No. |
706816-80-0 |
|---|---|
Molecular Formula |
C15H26N2O4Si |
Molecular Weight |
326.46 g/mol |
IUPAC Name |
N-(3-triethoxysilylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H26N2O4Si/c1-4-19-22(20-5-2,21-6-3)13-7-10-17-15(18)14-8-11-16-12-9-14/h8-9,11-12H,4-7,10,13H2,1-3H3,(H,17,18) |
InChI Key |
PVOPCUPYAFKJOI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=NC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


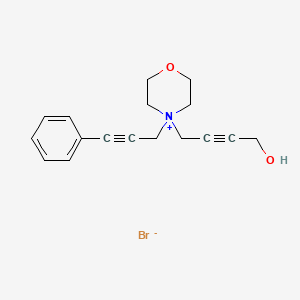
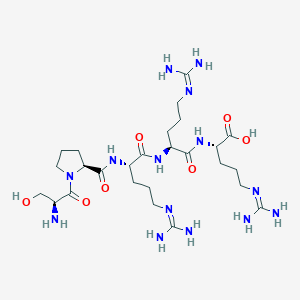
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)

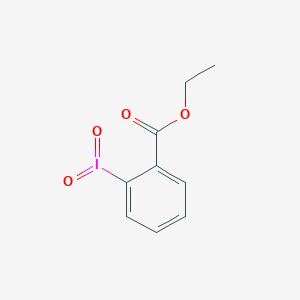
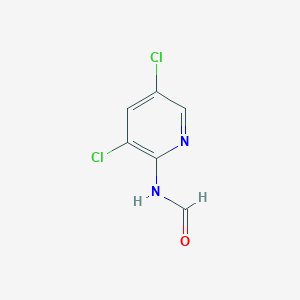
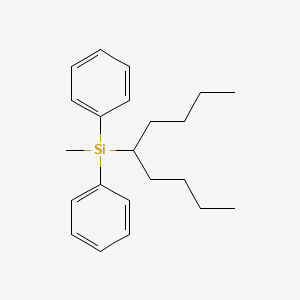
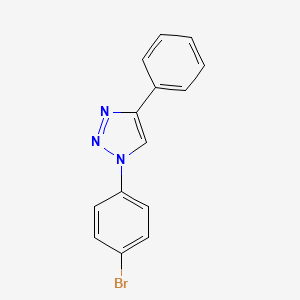
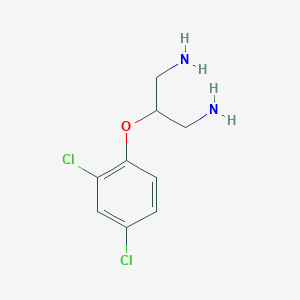
![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
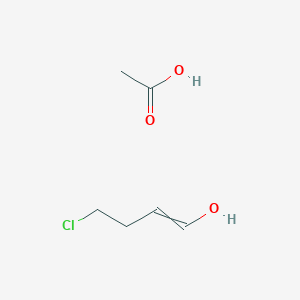
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
